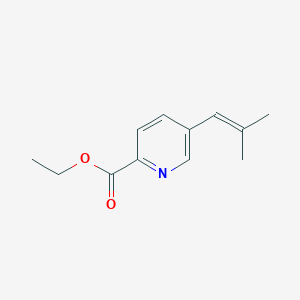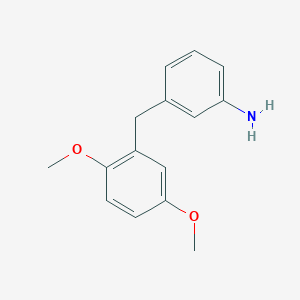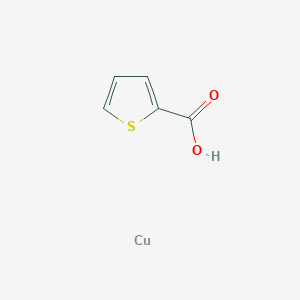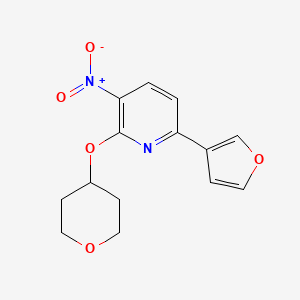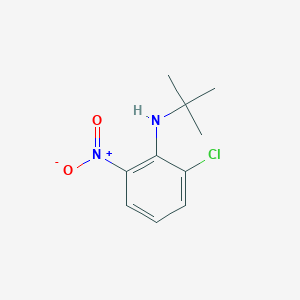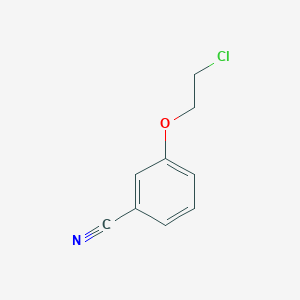
3-(2-Chloroethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethoxy)benzonitrile is an organic compound with the molecular formula C9H8ClNO It is a derivative of benzonitrile, where a 2-chloroethyl group is attached to the benzene ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The general reaction scheme is as follows:
3-Hydroxybenzonitrile+2-ChloroethanolK2CO3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
3-(2-Chloroethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloroethyl group can act as an alkylating agent, potentially modifying nucleophilic sites in biomolecules such as DNA or proteins. This can result in various biological effects, including cytotoxicity or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Bromoethyl)oxy]benzonitrile
- 3-[(2-Iodoethyl)oxy]benzonitrile
- 3-[(2-Fluoroethyl)oxy]benzonitrile
Uniqueness
3-(2-Chloroethoxy)benzonitrile is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and biological activities. The choice of halogen can influence the compound’s stability, solubility, and interaction with other molecules.
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
3-(2-chloroethoxy)benzonitrile |
InChI |
InChI=1S/C9H8ClNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2 |
InChI Key |
IYWYLHUQGUIKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCl)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


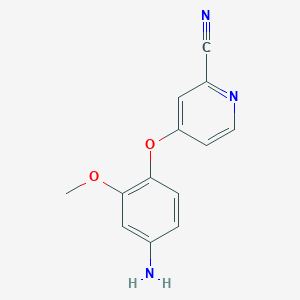
![(+/-)-6-Fluoro-3-[1-(3-hydroxybutyl)-4-piperidinyl]-1,2-benzisoxazole](/img/structure/B8377990.png)
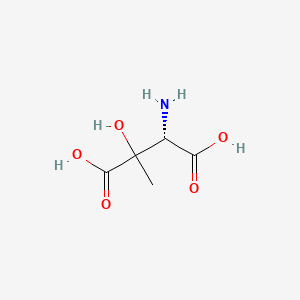
![8-Amino-1,4-dioxa-spiro[4.6]undecane-8-carboxylic acid](/img/structure/B8378010.png)
![5-Chloro-2-[(5-chloropyridin-2-yl)oxy]benzoic acid](/img/structure/B8378015.png)
![2,3-Dibromo-6-methylbenzo[b]thiophene](/img/structure/B8378022.png)
![2-Sulfanylidene-5-{[5-(trifluoromethyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B8378030.png)

